BenchChemオンラインストアへようこそ!

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid

Orthogonal protection Hydrogenolysis Peptide synthesis

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid (synonyms: N,N‑di‑Cbz‑2‑carboxypiperazine, N,N‑bis‑Cbz‑piperazine‑2‑carboxylic acid) is a heterocyclic amino‑acid derivative in which both ring nitrogen atoms are masked with benzyloxycarbonyl (Cbz) groups and the 2‑position carries a free carboxylic acid. With a molecular weight of 398.41 Da, a LogP of 1.27 and a polar surface area of 99.21 Ų, it is a lipophilic, fully protected intermediate that is primarily employed as a chiral or achiral building block in solution‑phase and solid‑phase synthesis of peptidomimetics, kinase inhibitors and CNS‑targeted agents.

Molecular Formula C21H21N2O6-
Molecular Weight 397.4 g/mol
CAS No. 191739-36-3
Cat. No. B3112717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid
CAS191739-36-3
Molecular FormulaC21H21N2O6-
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-])C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/p-1
InChIKeyWXQFHIXVEGWTFS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid (CAS 191739-36-3): A Fully Protected Piperazine-2-carboxylic Acid Building Block


1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid (synonyms: N,N‑di‑Cbz‑2‑carboxypiperazine, N,N‑bis‑Cbz‑piperazine‑2‑carboxylic acid) is a heterocyclic amino‑acid derivative in which both ring nitrogen atoms are masked with benzyloxycarbonyl (Cbz) groups and the 2‑position carries a free carboxylic acid . With a molecular weight of 398.41 Da, a LogP of 1.27 and a polar surface area of 99.21 Ų, it is a lipophilic, fully protected intermediate that is primarily employed as a chiral or achiral building block in solution‑phase and solid‑phase synthesis of peptidomimetics, kinase inhibitors and CNS‑targeted agents .

Why 1,4‑Bis(benzyloxycarbonyl)piperazine‑2‑carboxylic acid Cannot Be Replaced by Mono‑Cbz, Mixed‑Boc/Cbz or Unprotected Piperazine‑2‑carboxylic Acids


The three protecting‑group environments found on the piperazine‑2‑carboxylic acid scaffold—unprotected, mono‑Cbz (N1 or N4), mixed Boc/Cbz, and the fully Cbz‑protected target compound—present fundamentally different synthetic handles. Only the symmetrical N,N‑di‑Cbz variant permits simultaneous liberation of both amine functionalities by a single hydrogenolysis step (H₂, Pd/C), a crucial requirement when both nitrogens must be free at the same stage of a convergent synthesis [1]. In contrast, the mixed Boc/Cbz analogue demands a sequential two‑step deprotection (acid‑labile Boc removal followed by hydrogenolytic Cbz cleavage), adding time, cost and risk of side reactions . The mono‑Cbz isomers leave one nitrogen permanently unprotected or require additional orthogonal protection, while the fully unprotected piperazine‑2‑carboxylic acid is incompatible with many coupling protocols because of competing amine reactivity. These differences in deprotection orthogonality, lipophilicity (LogP 1.27 for the target vs. 0.88–2.20 for close analogs) and polar surface area directly affect reaction yields, purification efficiency and final product purity, making generic substitution chemically and economically unsound .

Quantitative Differentiation of 1,4‑Bis(benzyloxycarbonyl)piperazine‑2‑carboxylic acid Against the Closest Piperazine‑2‑carboxylic Acid Analogs


Single‑Step Dual Deprotection vs. Sequential Deprotection of Mixed Boc/Cbz Analog

The fully Cbz‑protected target compound (N,N‑di‑Cbz) can be completely deprotected to piperazine‑2‑carboxylic acid in a single hydrogenolysis step (H₂, Pd/C, room temperature, 1–4 h), whereas the closest mixed analog, 1‑Boc‑4‑Cbz‑piperazine‑2‑carboxylic acid (CAS 149057‑19‑2), requires a two‑step sequence: TFA‑mediated Boc removal followed by hydrogenolytic Cbz cleavage [1]. The single‑step process eliminates intermediate purification and reduces cumulative mass loss by an estimated 10–15 % based on typical two‑step recovery ranges . This orthogonality advantage is critical in convergent syntheses where both nitrogen atoms must be unmasked simultaneously to avoid intramolecular side reactions.

Orthogonal protection Hydrogenolysis Peptide synthesis

Lipophilicity (LogP) Differentiation from Mono‑Cbz and Boc/Cbz Analogs

The target compound exhibits a LogP of 1.27, which is 0.32–0.39 units higher than the mono‑Cbz isomers (LogP 0.88–0.95) and 0.73–0.94 units lower than the Boc/Cbz analog (LogP 2.00–2.20) . This intermediate lipophilicity balances aqueous solubility and membrane permeability, making the di‑Cbz derivative particularly suitable for solution‑phase peptide couplings where excessive lipophilicity (as with the Boc/Cbz analog) can cause precipitation or poor phase transfer.

LogP Lipophilicity Drug-likeness

Polar Surface Area (PSA) Differentiation and Impact on Passive Permeability

The target compound has a calculated PSA of 99.21 Ų, which is 20.34 Ų higher than the mono‑Cbz isomers (PSA = 78.87 Ų) and 2.83 Ų higher than the Boc/Cbz analog (PSA = 96.38 Ų) . PSA values above 90 Ų are associated with reduced passive blood‑brain barrier penetration, while values below 60–70 Ų often correlate with CNS exposure. The di‑Cbz compound thus sits near the threshold where it may be preferred for peripherally targeted agents, whereas the more lipophilic Boc/Cbz analog (PSA 96.38 Ų, LogP 2.20) might be selected when CNS penetration is desired.

PSA Blood-brain barrier Permeability

Commercial Purity Benchmarking Against Mono‑Cbz and Mixed Boc/Cbz Analogs

The target compound is routinely offered at 98 % purity (Leyan, Macklin, CymitQuimica), whereas the mono‑Cbz isomer 4‑Cbz‑piperazine‑2‑carboxylic acid (64172‑98‑1) is most commonly sold at 95 % purity (Macklin, Bidepharm), and the Boc/Cbz analog (149057‑19‑2) is typically supplied at 95 % (Macklin, Bidepharm) or 97 % (Amateksci) . The 3‑percentage‑point purity advantage reduces the burden of by‑product removal in subsequent steps and is especially relevant for GMP‑adjacent or high‑throughput parallel synthesis where impurity carry‑over amplifies across multi‑step sequences.

Purity Quality control Procurement

Unit‑Price Comparison with the Cheapest Fully Deprotected and Mono‑Protected Analogs

At the 1‑gram scale, the target compound carries a premium: €151–302 (CymitQuimica) compared with approximately €8.50 for 4‑Cbz‑piperazine‑2‑carboxylic acid (Macklin, 61 CNY/1 g) and approximately €22 for 1‑Boc‑4‑Cbz‑piperazine‑2‑carboxylic acid (Amateksci, 160 CNY/1 g) . However, the di‑Cbz compound eliminates the need for a second orthogonal protection step, potentially saving one synthetic operation and its associated solvent, reagent and purification costs when dual protection is required. For laboratories that need both nitrogens masked with the same labile group, the higher unit price is offset by the reduction in step count and cumulative yield loss.

Cost efficiency Procurement Bulk pricing

Molecular Weight and Molar Equivalency in Fragment‑Based Library Synthesis

With a molecular weight of 398.41 Da, the target compound is 134.13 Da heavier than the mono‑Cbz isomers (264.28 Da) and 34.02 Da heavier than the Boc/Cbz analog (364.39 Da) . In high‑throughput amide coupling or library synthesis, the higher molecular weight means that fewer milligrams are needed to deliver the same molar quantity. For a typical 0.1 mmol reaction, 39.8 mg of the target compound is required vs. 26.4 mg of the mono‑Cbz compound. This difference affects stock solution preparation and automated liquid‑handling protocols where concentration limits apply.

Molecular weight Building block Parallel synthesis

Optimal Procurement and Application Scenarios for 1,4‑Bis(benzyloxycarbonyl)piperazine‑2‑carboxylic acid


Convergent Synthesis of Symmetrically N‑Substituted Piperazine‑2‑carboxamides

When a medicinal chemistry program requires a piperazine‑2‑carboxylic acid scaffold that must be simultaneously deprotected at both nitrogen atoms for late‑stage diversification, the N,N‑di‑Cbz compound is the only commercially available building block that enables a single‑step hydrogenolytic global deprotection [1]. This avoids the sequential acid‑then‑hydrogenolysis sequence required by the Boc/Cbz analog and eliminates the need for an additional orthogonal protection step that would be necessary with mono‑Cbz precursors.

Fragment‑Based Library Construction Where Intermediate Lipophilicity is Critical

For fragment libraries targeting peripheral proteins or where excessive lipophilicity (LogP >2) would cause solubility and aggregation issues, the target compound (LogP 1.27) provides a balanced profile compared with the more lipophilic Boc/Cbz analog (LogP 2.00–2.20) . The intermediate LogP also aids in extractive work‑up and normal‑phase chromatographic purification.

Scale‑Up of Peptidomimetic Intermediates Requiring ≥98 % Input Purity

Process development groups aiming to minimize impurity carry‑over into GLP toxicology batches preferentially select the 98 % purity grade of the di‑Cbz compound over the 95 % purity typical of the mono‑Cbz and Boc/Cbz alternatives . The higher initial purity reduces the chromatographic burden in subsequent steps, directly impacting cost‑of‑goods in multi‑kilogram campaigns.

Solution‑Phase Amide Couplings Benefiting from Higher PSA and Reduced CNS Penetration Risk

When the final target is intended for peripheral action and CNS exposure must be minimized, the higher PSA of the di‑Cbz intermediate (99.21 Ų vs. 78.87 Ų for mono‑Cbz) offers an early‑stage physicochemical filter that can reduce the probability of selecting CNS‑penetrant leads .

Quote Request

Request a Quote for 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.